molecular formula C24H15F3N4O2S B13821163 2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 331253-90-8

2-[(4-oxo-1H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one

Katalognummer: B13821163
CAS-Nummer: 331253-90-8
Molekulargewicht: 480.5 g/mol
InChI-Schlüssel: XQBOWPLSTJUNKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve the use of heterogeneous catalysts to enhance reaction efficiency and yield. For example, cross-linked poly(4-vinylpyridine) supported boron trifluoride has been used as an efficient and reusable catalyst for the synthesis of quinazolinone derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethyl phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal activities.

    Pharmaceutical Research: The compound is explored as a lead compound for the development of new drugs.

    Biological Studies: It is used to investigate the mechanisms of action of quinazolinone derivatives in biological systems.

Wirkmechanismus

The mechanism of action of 2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dihydroquinazolin-4(1H)-one: A simpler quinazolinone derivative with similar biological activities.

    4-Oxo-3,4-dihydroquinazoline: Another quinazolinone derivative with potential medicinal applications.

Uniqueness

2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl}-3-[2-(trifluoromethyl)phenyl]quinazolin-4(3H)-one is unique due to the presence of both the sulfanyl and trifluoromethyl phenyl groups, which enhance its biological activity and specificity compared to simpler quinazolinone derivatives.

Eigenschaften

CAS-Nummer

331253-90-8

Molekularformel

C24H15F3N4O2S

Molekulargewicht

480.5 g/mol

IUPAC-Name

2-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]-3-[2-(trifluoromethyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C24H15F3N4O2S/c25-24(26,27)16-9-3-6-12-19(16)31-20(28-18-11-5-2-8-15(18)22(31)33)13-34-23-29-17-10-4-1-7-14(17)21(32)30-23/h1-12H,13H2,(H,29,30,32)

InChI-Schlüssel

XQBOWPLSTJUNKN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.